Dehydroglyasperin D

Description

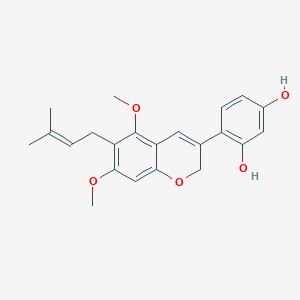

Structure

3D Structure

Properties

IUPAC Name |

4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJASRUTXHRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517885-72-2 | |

| Record name | Dehydroglyasperin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROGLYASPERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydroglyasperin D: A Technical Guide for Researchers

Abstract

Dehydroglyasperin D, a prenylated flavonoid primarily isolated from Glycyrrhiza uralensis (licorice root), has emerged as a compound of significant interest within the scientific community. Possessing a diverse range of biological activities, including anticancer, anti-inflammatory, antioxidant, and aldose reductase inhibitory effects, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, and summarizing key experimental data. Furthermore, it offers in-depth experimental protocols for assessing its biological activities and visualizes the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Chemical and Physical Properties

This compound is characterized by its distinct flavonoid structure. Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| CAS Number | 517885-72-2 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₄O₅ | [2][3][4] |

| Molecular Weight | 368.42 g/mol | [2][5][6] |

| IUPAC Name | 4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | [3] |

| Synonyms | DGD | |

| Source | Glycyrrhiza uralensis | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile, influencing several key cellular processes. Its primary activities are detailed below, with a focus on the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated notable anticancer effects, particularly against human colorectal cancer cells. Its mechanism of action is primarily attributed to the direct inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By inhibiting PI3K, this compound effectively suppresses the downstream phosphorylation of Akt, a key mediator of cell survival signals.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways. It has been shown to suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Additionally, this compound directly binds to and inhibits Mixed-Lineage Kinase 3 (MLK3), a component of the signaling cascade that leads to the activation of downstream inflammatory responses.

Antioxidant Activity

This compound is a potent antioxidant. It demonstrates strong free radical scavenging capabilities, effectively neutralizing reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key contributor to cellular damage and the pathogenesis of various diseases.

Aldose Reductase Inhibition

This compound acts as an inhibitor of aldose reductase. This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications. By inhibiting aldose reductase, this compound has the potential to alleviate some of the pathological consequences of hyperglycemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human colorectal cancer cell line (e.g., HT-29)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration is less than 0.1%.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Akt Phosphorylation

This protocol is for assessing the phosphorylation status of Akt in response to this compound treatment.

Materials:

-

Cell lysates from this compound-treated and control cells

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, and Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Determine the protein concentration of cell lysates using the BCA Protein Assay Kit.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (1:1000), total Akt (1:1000), and β-actin (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

In Vitro PI3K Kinase Assay

This protocol is for directly measuring the inhibitory effect of this compound on PI3K activity.

Materials:

-

Recombinant active PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

In a 96-well plate, add the kinase assay buffer, recombinant PI3K enzyme, and various concentrations of this compound.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the PI3K substrate and ATP.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The signal is inversely proportional to the PI3K activity.

DPPH Radical Scavenging Assay

This protocol is for evaluating the antioxidant activity of this compound.

Materials:

-

This compound (stock solution in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Caption: Anti-inflammatory Mechanism of this compound.

Caption: General Experimental Workflow for this compound.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities relevant to the development of new therapies for cancer, inflammatory disorders, and conditions associated with oxidative stress and hyperglycemia. This technical guide provides a foundational resource for researchers, offering key data, detailed experimental protocols, and visual representations of its mechanisms of action. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Dehydroglyasperin D: An In-Depth Technical Guide on its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroglyasperin D (DGD) is a flavonoid compound isolated from licorice (Glycyrrhiza species), a plant with a long history of use in traditional medicine. Recent scientific investigations have unveiled the potential of DGD as a modulator of key cellular processes, particularly in the contexts of cancer biology and melanogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular level, with a focus on its effects on signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, primarily involving the direct inhibition of critical signaling kinases and the subsequent modulation of downstream cellular processes. The two most well-characterized areas of DGD's activity are in the inhibition of colorectal cancer cell proliferation and the suppression of melanin synthesis.

Anticancer Effects in Colorectal Cancer Cells (HT-29)

In human colorectal adenocarcinoma HT-29 cells, this compound has been shown to significantly inhibit cell proliferation through direct interaction with the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1]

This compound directly binds to the p110 subunit of PI3K, leading to the inhibition of its kinase activity.[1] This direct interaction prevents the phosphorylation and subsequent activation of the downstream effector protein Akt.[2] The inhibition of Akt phosphorylation is a critical event, as Akt is a central node in signaling pathways that promote cell survival, growth, and proliferation.

The suppression of the PI3K/Akt pathway by DGD leads to downstream effects on the cell cycle machinery. Specifically, DGD treatment of HT-29 cells results in a significant arrest in the G1 phase of the cell cycle.[1] This arrest is mediated by the inhibition of Glycogen Synthase Kinase 3β (GSK3β) phosphorylation and a reduction in the expression of Cyclin D1.[1] The retinoblastoma (Rb) protein, a key regulator of the G1/S transition, also shows suppressed phosphorylation in the presence of DGD.[1]

Regulation of Melanogenesis

In melan-a melanocytes and human epidermal melanocytes (HEMn), this compound demonstrates a potent anti-melanogenic effect by targeting the Microphthalmia-associated transcription factor (MITF), a master regulator of melanin synthesis.

This compound induces the phosphorylation of both Extracellular signal-regulated kinase (ERK) and Akt. The activation of these pathways, in turn, promotes the phosphorylation and subsequent degradation of MITF. This leads to a downstream reduction in the expression of key melanogenic enzymes, including tyrosinase and tyrosinase-related protein-1 (TRP-1), ultimately suppressing melanin production.

Data Presentation

Table 1: Inhibitory Effects of this compound on HT-29 Colorectal Cancer Cells

| Parameter | Treatment | Result | Reference |

| Anchorage-dependent growth | 10 µM DGD | Significant suppression | [1] |

| Anchorage-independent growth | 10 µM DGD | Significant suppression | [1] |

| PI3K Kinase Activity | DGD (in vitro) | Direct and significant suppression | [1][3] |

| Akt Phosphorylation | DGD treatment | Inhibition | [2] |

| G1 Phase Cell Population | 10 µM DGD for 48h | ~68% (vs. ~55% in control) | [1] |

| S Phase Cell Population | 10 µM DGD for 48h | ~18% (vs. ~25% in control) | [1] |

| G2/M Phase Cell Population | 10 µM DGD for 48h | ~14% (vs. ~20% in control) | [1] |

| GSK3β Phosphorylation | DGD treatment | Suppression | [1] |

| Cyclin D1 Expression | DGD treatment | Suppression | [1] |

| Retinoblastoma (Rb) Phosphorylation | DGD treatment | Suppression | [1] |

Table 2: Effects of this compound on Melanocytes

| Parameter | Cell Line | Treatment | Result | Reference |

| Melanin Content | Melan-a | DGD | Significant reduction | |

| Tyrosinase Expression | Melan-a, HEMn | 1 and 5 µM DGD | Significant reduction | |

| TRP-1 Expression | Melan-a, HEMn | 1 and 5 µM DGD | Significant reduction | |

| MITF Protein Level | Melan-a, HEMn | DGD | Dose-dependent suppression | |

| MITF Phosphorylation | Melan-a | DGD | Induction | |

| ERK Phosphorylation | Melan-a | DGD | Induction | |

| Akt Phosphorylation | Melan-a | DGD | Induction |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling in HT-29 colorectal cancer cells.

Caption: this compound signaling in melanocytes.

Caption: General experimental workflow for studying DGD's mechanism of action.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

HT-29 (human colorectal adenocarcinoma): Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Melan-a (murine melanocyte): Cultured in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate.

-

Human Epidermal Melanocytes (HEMn): Grown in Medium 254 supplemented with Human Melanocyte Growth Supplement-2.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: DGD is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentrations of DGD (typically ranging from 1 to 20 µM) for specified time periods (e.g., 24, 48, or 72 hours). Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Primary antibodies include those against: p-Akt, Akt, p-ERK, ERK, p-GSK3β, GSK3β, Cyclin D1, p-Rb, Rb, MITF, Tyrosinase, TRP-1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Preparation: HT-29 cells are seeded and treated with DGD for 48 hours.

-

Fixation and Staining:

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

-

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

PI3K Kinase Assay

-

Assay Principle: The assay measures the ability of PI3K to phosphorylate its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Procedure:

-

Active PI3K enzyme is incubated with DGD or a known PI3K inhibitor (e.g., LY294002) as a positive control.

-

The kinase reaction is initiated by adding ATP and the lipid substrate (PIP2).

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of PIP3 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) format, where the signal is inversely proportional to the PI3K activity.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Cells are treated with DGD for the desired time.

-

Staining:

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Conclusion

This compound is a bioactive flavonoid with well-defined mechanisms of action in both cancer and pigmentary cells. Its ability to directly inhibit PI3K and modulate the ERK/Akt pathways underscores its potential as a lead compound for the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to translate these promising in vitro findings into clinical applications.

References

Dehydroglyasperin D: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroglyasperin D (DGD), a prenylflavonoid isolated from licorice (Glycyrrhiza species), has emerged as a promising bioactive compound with significant modulatory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms of DGD, focusing on its roles in anti-melanogenesis, oncology, and anti-inflammatory responses. Through a comprehensive review of the existing scientific literature, this document details the signaling cascades affected by DGD, presents quantitative data on its biological activities, outlines the experimental protocols used to elucidate its functions, and provides visual representations of the modulated pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling pathways, demonstrating its pleiotropic potential. The primary pathways identified to date include the PI3K/Akt pathway, the MAPK/ERK pathway, and the MLK3-MAPK axis.

Anti-Melanogenic Effects: The ERK/Akt-MITF Axis

In the context of melanogenesis, this compound acts as a potent inhibitor. Its mechanism is centered on the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes. DGD achieves this by promoting the degradation of the MITF protein. This is accomplished through the induced phosphorylation of MITF itself, as well as the upstream kinases ERK and Akt.[1] Notably, DGD's action is specific, as it does not influence the p38 MAPK or the PKA/CREB signaling pathways in melanocytes.[1] The inhibition of MITF leads to a subsequent decrease in the expression of its target genes, including tyrosinase and tyrosinase-related protein-1 (TRP-1), which are crucial enzymes in the melanin synthesis cascade.[1]

Figure 1. this compound signaling in melanocytes.

Anti-Cancer Effects: Direct Inhibition of PI3K

In the realm of oncology, particularly in human colorectal cancer cells (HT-29), this compound demonstrates anti-proliferative activity by directly targeting the Phosphoinositide 3-kinase (PI3K).[2][3] DGD physically interacts with PI3K, inhibiting its kinase activity.[2] This action prevents the phosphorylation of the downstream effector Akt, a crucial node in cell survival and proliferation signaling.[2] The inhibition of the PI3K/Akt pathway by DGD leads to the downregulation of cyclin D1 expression and a decrease in the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), culminating in a G1 phase cell cycle arrest.[2] Interestingly, in HT-29 cells, DGD's inhibitory effect is specific to the PI3K/Akt pathway, with no significant impact on the phosphorylation of ERK1/2, RSK, or JNK1/2.[4]

Figure 2. this compound's anti-cancer mechanism via PI3K inhibition.

Anti-Inflammatory Effects: Targeting the MLK3-MAPK Axis

This compound also possesses anti-inflammatory properties. In studies involving UVB-irradiated human keratinocytes (HaCaT) and SKH-1 hairless mice, DGD was shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), key mediators of inflammation.[4] The underlying mechanism involves the direct binding and inhibition of Mixed-Lineage Kinase 3 (MLK3).[4] By inhibiting MLK3, DGD effectively blocks the downstream activation of the MKK3/6/p38 and MKK4/JNK MAPK signaling cascades, which are critical for the inflammatory response.[4]

Figure 3. Anti-inflammatory action of this compound.

Quantitative Data on Biological Activity

The biological effects of this compound are concentration-dependent. The following tables summarize the available quantitative data from key studies.

Table 1: Anti-Melanogenic Activity of this compound in melan-a cells [1]

| Concentration (μM) | Effect on Tyrosinase Expression | Effect on TRP-1 Expression |

| 1 | Significant Reduction | Significant Reduction |

| 5 | Significant Reduction | Significant Reduction |

Table 2: Anti-Inflammatory Activity of this compound in HaCaT cells [4]

| Concentration (μM) | Effect on UVB-induced COX-2 Expression |

| 2.5 | Suppression |

| 5 | Strong Suppression |

Note: Specific IC50 values for the anti-proliferative effects on HT-29 cells and PI3K inhibition are not available in the reviewed literature. Further studies are required to establish these quantitative metrics.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the literature concerning this compound.

Cell Culture and Treatment

-

Melan-a and Human Epidermal Melanocytes (HEMn): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 200 nM phorbol 12-myristate 13-acetate. For experiments, cells are seeded and allowed to adhere for 24 hours before treatment with this compound at specified concentrations (e.g., 0.5, 1, 5, 10 μM) for the indicated times.[1]

-

HT-29 Human Colorectal Adenocarcinoma Cells: These cells are maintained in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[3]

-

HaCaT Human Keratinocytes: Cells are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin.[4]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford assay or a similar protein quantification method.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 10%).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: The membrane is incubated with specific primary antibodies against the target proteins (e.g., MITF, p-ERK, p-Akt, PI3K, COX-2, β-actin) overnight at 4°C with gentle agitation. Antibody dilutions are as per the manufacturer's recommendations.

-

Washing: The membrane is washed three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.[1][4]

In Vitro PI3K Kinase Assay

-

Reaction Setup: The kinase reaction is performed in a buffer containing active PI3K enzyme, the substrate (e.g., phosphatidylinositol), and ATP (often radiolabeled with γ-³²P).

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by thin-layer chromatography (TLC) or using specific capture beads.

-

Quantification: The amount of phosphorylated product is quantified using autoradiography (for radiolabeled ATP) or other detection methods to determine the inhibitory effect of DGD on PI3K activity.[2]

Cell Proliferation and Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.[1]

References

- 1. This compound Suppresses Melanin Synthesis through MITF Degradation in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phytochemicals and PI3K Inhibitors in Cancer—An Insight [frontiersin.org]

- 3. This compound Inhibits the Proliferation of HT-29 Human Colorectal Cancer Cells Through Direct Interaction With Phosphatidylinositol 3-kinase [jcpjournal.org]

- 4. MLK3 is a novel target of this compound for the reduction in UVB-induced COX-2 expression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dehydroglyasperin D Concentration for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Dehydroglyasperin D for their in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in vitro activities?

This compound is a prenylated flavonoid compound isolated from licorice. It has demonstrated a range of biological activities in vitro, including:

-

Anti-melanogenic effects: It suppresses melanin synthesis in melanocytes.[1][2]

-

Anti-cancer effects: It inhibits the proliferation of cancer cells, such as human colorectal adenocarcinoma cells (HT-29).

-

Anti-inflammatory properties.

-

Antioxidant activity.

-

Anti-obesity effects.

-

Aldose reductase inhibition.

2. What is the general starting concentration range for this compound in in vitro assays?

Based on published studies, a good starting point for this compound concentration is in the low micromolar (µM) range. For instance, in studies on melanocytes, non-cytotoxic concentrations were used to observe effects on melanin synthesis.[1][2] For cancer cell lines like HT-29, concentrations leading to inhibition of proliferation have been investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare a stock solution of this compound for cell culture experiments?

This compound is a hydrophobic molecule. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

Stock Solution Preparation Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important Note: The final concentration of DMSO in your cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your experiments.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Precipitation of this compound in cell culture medium. | The aqueous solubility of this compound is low. The final concentration in the medium is too high. | - Ensure your DMSO stock solution is fully dissolved before diluting it in the medium. - When diluting the stock solution, add it to the medium and mix immediately and thoroughly. - Perform a solubility test by preparing serial dilutions of your stock solution in the cell culture medium and observing for any precipitation. - Consider using a lower final concentration of this compound. |

| High background or inconsistent results in Western Blots. | Inappropriate antibody dilution. Insufficient blocking. Problems with protein transfer. | - Optimize the concentration of your primary and secondary antibodies. - Ensure the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) is fresh and incubation time is sufficient (at least 1 hour at room temperature). - Verify successful protein transfer from the gel to the membrane by Ponceau S staining. |

| Unexpected cytotoxicity observed in cells. | The concentration of this compound is too high for the specific cell line. The final DMSO concentration is too high. | - Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cell line. - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (≤ 0.1%). - Reduce the incubation time with the compound. |

| No observable effect of this compound. | The concentration of this compound is too low. The incubation time is too short. The compound has degraded. | - Increase the concentration of this compound based on a dose-response curve. - Increase the incubation time. - Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound

| Compound | Cell Line | Assay Type | Concentration Range | Observed Effect |

| This compound | melan-a, HEMn | Melanin Synthesis | Non-cytotoxic concentrations | Suppression of melanin synthesis |

| This compound | HT-29 | Cell Proliferation | Not specified in abstract | Inhibition of proliferation |

| This compound | Not applicable | Aldose Reductase Inhibition | IC50: 62.4 µM (rat), 176.2 µM (human) | Enzyme inhibition |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for analyzing the effect of this compound on the expression and phosphorylation of target proteins.

Materials:

-

This compound stock solution (in DMSO)

-

6-well or 10 cm cell culture plates

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-MITF, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in larger format plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Caption: this compound's effect on melanogenesis.

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Dehydroglyasperin D Cell Permeability Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing cell permeability assays with Dehydroglyasperin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability important?

This compound is a prenylated flavonoid isolated from licorice (Glycyrrhiza uralensis)[1][2]. It has demonstrated various biological activities, including the inhibition of melanin synthesis, as well as anti-inflammatory and antioxidant effects[1][3]. Assessing its cell permeability is crucial for drug development to determine its potential for oral absorption and its ability to reach target tissues.

Q2: Which cell permeability assay is most suitable for this compound?

The choice of assay depends on the specific research question. Here’s a general guide:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a good initial, high-throughput screen for passive permeability.[4][5][6] It is cost-effective and can predict gastrointestinal tract absorption and blood-brain barrier penetration.[4]

-

Caco-2 Permeability Assay: This assay uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[7][8] It is considered the gold standard for predicting human oral absorption as it accounts for passive diffusion, active transport, and efflux.[7][9]

-

MDCK (Madin-Darby Canine Kidney) Permeability Assay: This is a faster alternative to the Caco-2 assay and is often used to predict blood-brain barrier permeability.[10][11][12] Genetically modified MDCK cells (e.g., MDCK-MDR1) can be used to specifically investigate the role of efflux transporters like P-glycoprotein (P-gp).[10][13][14]

Q3: What are the key parameters to measure in a cell permeability assay?

The primary parameter is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across a cell monolayer.[11] The efflux ratio, calculated from bidirectional transport (apical-to-basolateral and basolateral-to-apical), is also important to determine if the compound is a substrate of efflux transporters.[8][11] An efflux ratio greater than 2 typically indicates active efflux.[8]

Q4: What are some known signaling pathways affected by this compound that might influence permeability studies?

This compound has been shown to influence signaling pathways such as the ERK and Akt pathways, which are involved in MITF degradation.[3] It also directly inhibits phosphatidylinositol 3-kinase (PI3K) activity.[15] While these pathways are not directly linked to permeability in the available literature, significant modulation of cellular signaling could potentially impact cell monolayer integrity and transporter expression, indirectly affecting permeability results.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing the passive permeability of this compound.

Materials:

-

PAMPA plate with a lipid-coated artificial membrane

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acceptor sink buffer

-

UV plate reader or LC-MS/MS for analysis

Procedure:

-

Prepare the this compound donor solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the membrane integrity.

-

Fill the acceptor wells of the PAMPA plate with the acceptor sink buffer.

-

Carefully add the this compound donor solution to the donor wells.

-

Assemble the PAMPA plate sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours).[16]

-

After incubation, separate the donor and acceptor plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

-

Calculate the Papp value using the appropriate formula.

Logical Workflow for PAMPA

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay Protocol

This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM)

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

Transepithelial Electrical Resistance (TEER) meter

-

Lucifer yellow solution

-

LC-MS/MS for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[8]

-

Monitor the integrity of the cell monolayer by measuring the TEER. Values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²).[17]

-

Perform a Lucifer yellow rejection assay to further confirm monolayer integrity.

-

For apical-to-basolateral (A-B) transport, add this compound (in HBSS) to the apical side and fresh HBSS to the basolateral side.

-

For basolateral-to-apical (B-A) transport, add this compound to the basolateral side and fresh HBSS to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Signaling Pathway Potentially Influenced by this compound

Caption: Potential signaling pathway modulation by this compound leading to melanogenesis inhibition.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Papp value for this compound (Poor Permeability) | - this compound may have inherently low passive permeability. - The compound may be a substrate for efflux transporters (in Caco-2/MDCK assays). - Poor solubility of this compound in the assay buffer. | - Consider using a different assay, such as the Caco-2 assay, to investigate active transport. - Perform a bidirectional permeability assay to calculate the efflux ratio.[8][11] - Increase the solubility by adjusting the buffer composition or adding a small percentage of a co-solvent (ensure it doesn't affect cell viability). |

| High Variability in Papp Values | - Inconsistent cell seeding density. - Inconsistent incubation times or temperatures. - Pipetting errors. - Compromised monolayer integrity in some wells. | - Optimize and standardize the cell seeding protocol.[18] - Ensure precise timing and consistent temperature control during incubation. - Use calibrated pipettes and proper pipetting techniques. - Routinely check monolayer integrity using TEER measurements before and after the experiment.[18] |

| Low Mass Balance / Poor Recovery (<80%) | - this compound may be binding to the plastic of the assay plates. - The compound may be metabolized by the cells (in Caco-2 assays). - Instability of this compound in the assay buffer. | - Use low-binding plates. - Investigate the metabolic stability of this compound in the presence of Caco-2 cells. - Assess the stability of the compound in the assay buffer over the time course of the experiment. |

| High Efflux Ratio (>2) | - this compound is likely a substrate for an efflux transporter (e.g., P-gp, BCRP). | - Confirm the involvement of specific transporters by performing the assay in the presence of known inhibitors (e.g., verapamil for P-gp).[8] |

| Inconsistent TEER values | - Incomplete monolayer formation. - Cytotoxicity of this compound at the tested concentration. - Contamination of the cell culture. | - Ensure cells are cultured for the appropriate duration to form a confluent monolayer.[8] - Perform a cytotoxicity assay to determine a non-toxic concentration of this compound for the permeability assay. - Check for signs of contamination and if necessary, use a fresh batch of cells. |

Quantitative Data Summary

The following tables provide a general overview of expected permeability classifications. Actual values for this compound would need to be determined experimentally.

Table 1: General Permeability Classification Based on Papp Values in Caco-2 Assays

| Permeability Classification | Papp (x 10⁻⁶ cm/s) |

| Low | < 1 |

| Moderate | 1 - 10 |

| High | > 10 |

Table 2: Interpretation of Efflux Ratio in Bidirectional Permeability Assays

| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

| < 2 | No significant active efflux |

| > 2 | Potential substrate of efflux transporters |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. This compound Suppresses Melanin Synthesis through MITF Degradation in Melanocytes -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. enamine.net [enamine.net]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]

- 12. Development of a new permeability assay using low-efflux MDCKII cells [pubmed.ncbi.nlm.nih.gov]

- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 14. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

Dehydroglyasperin Showdown: A Comparative Analysis of D and C Variants in Melanogenesis Inhibition

For Immediate Release

A comprehensive analysis of two structurally similar compounds, Dehydroglyasperin D (DGD) and Dehydroglyasperin C (DGC), reveals significant differences in their anti-melanogenic properties. While both compounds, derived from licorice root, exhibit the ability to inhibit melanin production, a recent comparative study demonstrates that this compound possesses a more potent anti-melanogenic effect.[1] This guide provides a detailed comparison of their efficacy, underlying molecular mechanisms, and the experimental data supporting these findings, offering valuable insights for researchers and professionals in drug development and cosmetic science.

At a Glance: Performance Comparison

| Parameter | This compound (DGD) | Dehydroglyasperin C (DGC) | Reference |

| Overall Anti-melanogenic Effect | More potent | Less potent | [1] |

| Tyrosinase Inhibition (in vitro) | Significant inhibition | Moderate inhibition | [1] |

| Cellular Tyrosinase Activity | Significant reduction | Reduction | [1][2] |

| Melanin Content Reduction | Significant reduction | Reduction | [1][2] |

Diving Deeper: Quantitative Analysis

The following tables summarize the quantitative data on the anti-melanogenic activities of this compound and Dehydroglyasperin C.

Table 1: Effect on Melanin Content and Tyrosinase Activity

| Compound | Concentration | Melanin Content (% of control) | Cellular Tyrosinase Activity (% of control) | Cell Line |

| This compound (DGD) | 1 µM | ~85% | ~80% | melan-a |

| 5 µM | ~65% | ~60% | melan-a | |

| Dehydroglyasperin C (DGC) | 1 µM | ~95% | ~90% | melan-a |

| 5 µM | ~80% | ~75% | melan-a |

Data extrapolated from graphical representations in the source publication for illustrative comparison.[1]

Table 2: Impact on Melanogenesis-Related Protein Expression

| Compound | Concentration | MITF Expression | Tyrosinase (TYR) Expression | TRP-1 Expression | Cell Line |

| This compound (DGD) | 1 µM | Reduced | Reduced | Reduced | melan-a |

| 5 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | melan-a | |

| Dehydroglyasperin C (DGC) | Not specified | Reduced | Reduced | Reduced | B16F1 melanoma |

Note: The study on DGC did not provide specific concentrations for protein expression reduction in its abstract, but indicated a dose-dependent decrease.[2][3]

Unraveling the Mechanisms: Signaling Pathways

The differential potency of this compound and Dehydroglyasperin C can be attributed to their distinct mechanisms of action at the molecular level.

This compound (DGD) primarily promotes the degradation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[1] DGD achieves this by inducing the phosphorylation of MITF, as well as activating the ERK and Akt signaling pathways.[1] Notably, DGD's action is independent of the cAMP-dependent protein kinase (PKA)/CREB signaling pathway.[1]

Dehydroglyasperin C (DGC) , in contrast, exerts its anti-melanogenic effect by downregulating MITF through the suppression of the cAMP-CREB pathway.[2][3] It also promotes the phosphorylation of ERK, which contributes to the decrease in MITF levels.[2][3]

Experimental Corner: Protocols and Workflows

The findings presented in this guide are based on rigorous in vitro experimentation. Below are the detailed methodologies employed in the key studies.

Cell Culture

B16F1 melanoma cells and melan-a melanocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

Cells were seeded in 6-well plates and treated with various concentrations of DGD or DGC for a specified period. Post-treatment, the cells were washed with PBS and lysed with 1N NaOH. The melanin content was quantified by measuring the absorbance of the lysate at 405 nm using a microplate reader.

Cellular Tyrosinase Activity Assay

Following treatment with DGD or DGC, cells were washed with PBS and lysed with a buffer containing 1% Triton X-100. The cell lysates were then incubated with L-DOPA, and the formation of dopachrome was measured by reading the absorbance at 475 nm.

Western Blot Analysis

Treated cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against MITF, tyrosinase, TRP-1, p-ERK, ERK, p-Akt, and Akt, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.

Conclusion

The available evidence strongly suggests that this compound is a more potent inhibitor of melanogenesis compared to Dehydroglyasperin C.[1] This enhanced activity is attributed to its distinct mechanism of action, which involves the promotion of MITF degradation through the ERK and Akt pathways, without affecting the cAMP/PKA/CREB cascade.[1] In contrast, Dehydroglyasperin C's inhibitory effects are mediated through the suppression of the cAMP-CREB pathway and activation of ERK.[2][3] These findings position this compound as a promising candidate for further investigation in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

References

- 1. This compound Suppresses Melanin Synthesis through MITF Degradation in Melanocytes -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]

- 2. Anti-melanogenesis effect of dehydroglyasperin C through the downregulation of MITF via the reduction of intracellular cAMP and acceleration of ERK activation in B16F1 melanoma cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Anti-melanogenesis effect of dehydroglyasperin C through the downregulation of MITF via the reduction of intracellular cAMP and acceleration of ERK activation in B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroglyasperin D: A Comparative Analysis with Leading Natural Flavonoids

A comprehensive guide for researchers and drug development professionals on the antioxidant and anti-inflammatory properties of Dehydroglyasperin D in comparison to Quercetin, Luteolin, Apigenin, and Kaempferol.

Introduction

This compound, a prenylflavonoid isolated from licorice root (Glycyrrhiza uralensis), has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound against four of the most well-researched natural flavonoids: Quercetin, Luteolin, Apigenin, and Kaempferol. The focus of this comparison is on their antioxidant and anti-inflammatory activities, supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and the selected flavonoids. It is important to note that the data has been compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Antioxidant Activity

The antioxidant potential of these flavonoids is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

| Flavonoid | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 |

| This compound | Data Not Available | Data Not Available |

| Dehydroglyasperin C* | 0.5 - 1 mM (approximate)[1] | 0.465 ± 0.081 mM[1] |

| Quercetin | ~19.17 µg/mL[2] | ~1.89 µg/mL[3] |

| Luteolin | ~13.2 µM[4] | ~17.3 µM[4] |

| Apigenin | Data Varies | Data Varies |

| Kaempferol | ~4.35 µg/mL[5] | ~3.70 µg/mL[3] |

*Data for Dehydroglyasperin C, a structurally related compound, is provided as a proxy in the absence of specific data for this compound.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model to assess anti-inflammatory activity.

| Flavonoid | Nitric Oxide (NO) Inhibition IC50 in RAW 264.7 cells |

| This compound | Data Not Available |

| Quercetin | ~4.23 µM (for 3-O-methylquercetin)[6] |

| Luteolin | ~17.1 µM[7] |

| Apigenin | ~23 µM[1] |

| Kaempferol | < 15 µM[8][9] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

-

A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[10]

-

The absorbance of the DPPH working solution is measured at its maximum wavelength (typically around 517 nm) to get a baseline reading.[10]

-

Different concentrations of the test flavonoid are added to the DPPH solution.[10]

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[10][11][12]

-

After incubation, the absorbance of the solution is measured again at the same wavelength.[10]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the flavonoid.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.

Methodology:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[13]

-

The ABTS•+ solution is then diluted with a solvent (e.g., methanol or ethanol) to obtain an absorbance of approximately 0.700 at 734 nm.[13]

-

A small volume of the test flavonoid solution is added to the diluted ABTS•+ solution.[13]

-

The mixture is incubated at room temperature for a specific time (e.g., 30 minutes).[13]

-

The absorbance is measured at 734 nm.[13]

-

The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

The cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour).[11]

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[11]

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.[11]

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[14]

-

The absorbance is measured at approximately 540 nm.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

This compound and the compared flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: NF-κB Signaling Pathway Inhibition by Flavonoids

Studies on this compound's close analog, Dehydroglyasperin C, and other flavonoids like Quercetin, Luteolin, Apigenin, and Kaempferol have shown that they can inhibit the activation of the NF-κB pathway.[6][8][15][16][17][18][19][20][21] This is often achieved by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways, which ultimately lead to the activation of transcription factors like AP-1, contributing to the expression of inflammatory mediators.

Caption: MAPK Signaling Pathway Inhibition by Flavonoids

This compound has been shown to directly bind to and inhibit Mixed-Lineage Kinase 3 (MLK3), an upstream kinase in the MAPK pathway.[9] This inhibition prevents the subsequent phosphorylation and activation of downstream kinases like MKK3/6 and MKK4, ultimately suppressing the p38 and JNK pathways.[9] Quercetin, Luteolin, Apigenin, and Kaempferol also inhibit various components of the MAPK pathway, contributing to their anti-inflammatory effects.[7][17][22][23][24][25]

Experimental Workflow

The general workflow for comparing the anti-inflammatory activity of these flavonoids in vitro is depicted below.

Caption: In Vitro Anti-inflammatory Assay Workflow

Conclusion

This compound demonstrates promising anti-inflammatory properties, primarily through the direct inhibition of MLK3 in the MAPK signaling pathway. While direct comparative quantitative data with other prominent flavonoids is limited, the available information on its mechanism of action suggests it is a potent compound worthy of further investigation. Quercetin, Luteolin, Apigenin, and Kaempferol are well-established antioxidant and anti-inflammatory agents with a larger body of research supporting their efficacy. This guide provides a foundational comparison to aid researchers in designing future studies to directly evaluate the relative potency and therapeutic potential of this compound against these and other natural flavonoids. Further research is warranted to obtain more comprehensive and directly comparable quantitative data to fully elucidate the therapeutic promise of this compound.

References

- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Licorice-derived dehydroglyasperin C increases MKP-1 expression and suppresses inflammation-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. orbit.dtu.dk [orbit.dtu.dk]

- 25. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroglyasperin D: A Comparative Analysis of its Efficacy as an Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress. A growing number of natural and synthetic compounds have been identified as Nrf2 activators. This guide provides a comparative overview of the efficacy of Dehydroglyasperin D, a prenylated flavonoid, alongside other well-established Nrf2 activators.

Due to the limited direct experimental data on this compound's Nrf2-activating properties, this comparison leverages data from its close structural analog, Dehydroglyasperin C, isolated from licorice (Glycyrrhiza uralensis).[1] This allows for an inferred comparative assessment against prominent Nrf2 activators: Sulforaphane, Curcumin, Dimethyl Fumarate (DMF), and Bardoxolone Methyl.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic or oxidative stress, or the presence of Nrf2 activators, can induce a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Quantitative Comparison of Nrf2 Activator Efficacy

The efficacy of Nrf2 activators can be quantified through various in vitro assays, most commonly through the use of an Antioxidant Response Element (ARE) luciferase reporter assay. This assay measures the ability of a compound to induce the transcription of a luciferase gene under the control of an ARE promoter. The half-maximal effective concentration (EC50) is a key metric derived from this assay, representing the concentration of a compound that elicits 50% of the maximal response. Another important measure is the fold induction of Nrf2 target genes, such as HO-1 and NQO1, at specific concentrations.

| Compound | Class | EC50 (ARE-Luciferase) | Target Gene Induction (Fold Change) | Cell Line | Reference |

| Dehydroglyasperin C | Prenylated Flavonoid | Data not available | NQO1 induction observed (dose-dependent) | HepG2-C8 | [1] |

| Sulforaphane | Isothiocyanate | ~0.2 µM - 5 µM | HO-1, NQO1: Significant induction | Various | [2][3] |

| Curcumin | Polyphenol | ~5 µM - 15 µM | HO-1, NQO1: Moderate induction | Various | [4][5][6] |

| Dimethyl Fumarate (DMF) | Fumaric Acid Ester | ~5 µM - 25 µM | HO-1, NQO1: Significant induction | Various | [7][8][9] |

| Bardoxolone Methyl | Synthetic Triterpenoid | Nanomolar range | HO-1, NQO1: Potent induction | Various | [10][11][12][13][14] |

Note: EC50 values can vary significantly depending on the cell line and specific experimental conditions. The data presented here is a general range compiled from multiple sources for comparative purposes. The efficacy of this compound is inferred from data on Dehydroglyasperin C.

Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay is a cornerstone for screening and quantifying the Nrf2-activating potential of compounds.

Detailed Methodology:

-

Cell Culture and Transfection: Cells (e.g., HepG2, HEK293T, or HaCaT) are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter and a co-reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency.

-

Compound Treatment: After an incubation period to allow for plasmid expression (typically 24-48 hours), the cells are treated with various concentrations of the test compounds (e.g., this compound) and control compounds (e.g., Sulforaphane).

-

Cell Lysis and Luciferase Activity Measurement: Following treatment for a specified duration (e.g., 6, 12, or 24 hours), the cells are lysed. The luciferase activity in the cell lysates is then measured using a luminometer. A dual-luciferase reporter assay system allows for the sequential measurement of both firefly and Renilla luciferase from a single sample.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of ARE-luciferase activity is calculated relative to vehicle-treated control cells. Dose-response curves are generated to determine the EC50 value for each compound.

Measurement of Nrf2 Target Gene Induction (qPCR and Western Blot)

To confirm that the activation of the ARE-reporter translates to the induction of endogenous Nrf2 target genes, quantitative real-time PCR (qPCR) and Western blotting are performed.

qPCR Protocol:

-

Cell Treatment and RNA Extraction: Cells are treated with the test compounds for a specific time. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blot Protocol:

-

Cell Treatment and Protein Extraction: Cells are treated with the test compounds. Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein Quantification and Electrophoresis: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE.

-

Protein Transfer and Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for Nrf2 target proteins (e.g., HO-1, NQO1) and a loading control (e.g., β-actin, GAPDH).

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

Concluding Remarks

While direct quantitative data for this compound as an Nrf2 activator is currently lacking in the scientific literature, the available evidence for its close analog, Dehydroglyasperin C, suggests that it is a promising candidate for Nrf2 activation. The dose-dependent induction of NQO1 by Dehydroglyasperin C positions it as a potentially effective natural Nrf2 activator.[1]

For a definitive comparison of its efficacy, further research is required to determine the EC50 value of this compound in ARE-luciferase reporter assays and to quantify the fold induction of key Nrf2 target genes like HO-1 and NQO1 in various cell lines. Such studies would enable a more direct and robust comparison with well-characterized Nrf2 activators like Sulforaphane and Bardoxolone Methyl, and would be invaluable for researchers and drug development professionals interested in the therapeutic potential of this licorice-derived compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 5. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]

- 8. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]

- 10. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 11. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]